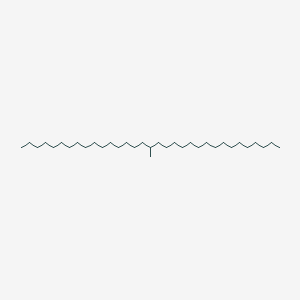
17-Methyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methyltritriacontane: is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ It is a methyl-branched alkane, specifically a derivative of tritriacontane, where a methyl group is attached to the 17th carbon atom in the chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyltritriacontane typically involves the alkylation of a tritriacontane precursor. One common method is the Friedel-Crafts alkylation, where tritriacontane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 17-Methyltritriacontane can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions are less common for alkanes, but in specific conditions, hydrogenation can occur, although this compound is already fully saturated.
Substitution: Halogenation is a common substitution reaction for alkanes. For this compound, chlorination or bromination can occur in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed:
Oxidation: Formation of 17-methyltritriacontanol, 17-methyltritriacontanone, or 17-methyltritriacontanoic acid.
Reduction: No significant reduction products as the compound is fully saturated.
Substitution: Formation of 17-chloromethyltritriacontane or 17-bromomethyltritriacontane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 17-Methyltritriacontane is used as a model compound in studies of hydrocarbon behavior, including phase transitions and crystallization. Its long-chain structure makes it suitable for investigating the properties of alkanes in various states.
Biology: In biological research, this compound is studied for its role in the cuticular hydrocarbons of insects. These hydrocarbons are crucial for communication, waterproofing, and protection against pathogens.
Medicine: While not directly used in medicine, the study of this compound and similar compounds can provide insights into the behavior of lipid molecules in biological membranes, potentially influencing drug delivery systems.
Industry: In the industrial sector, this compound can be used as a lubricant additive due to its high molecular weight and stability. It is also explored for its potential in the production of synthetic waxes and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 17-Methyltritriacontane is primarily physical rather than chemical, given its inert nature as an alkane. In biological systems, it interacts with lipid membranes, contributing to their structural integrity and barrier function. The methyl group at the 17th position may influence the packing and fluidity of lipid layers, affecting membrane properties.
Vergleich Mit ähnlichen Verbindungen
Tritriacontane (C₃₃H₆₈): The parent compound without the methyl group.
Hexatriacontane (C₃₆H₇₄): A longer-chain alkane with two additional carbon atoms.
Heptatriacontane (C₃₇H₇₆): Another long-chain alkane with three additional carbon atoms.
Uniqueness: 17-Methyltritriacontane is unique due to the presence of the methyl group at the 17th position, which can influence its physical properties such as melting point, solubility, and interaction with other molecules. This branching can also affect its behavior in biological systems and its utility in industrial applications.
Eigenschaften
CAS-Nummer |
58349-88-5 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
17-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34(3)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI-Schlüssel |
MKCKYDLYUUOTRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


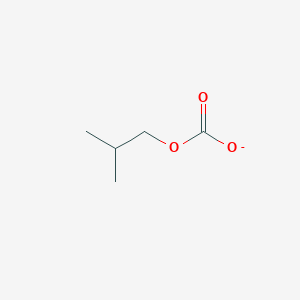

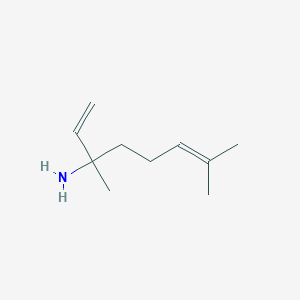
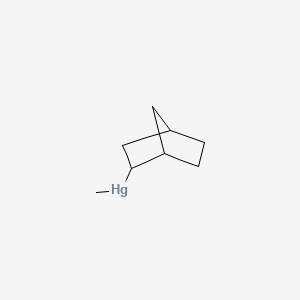
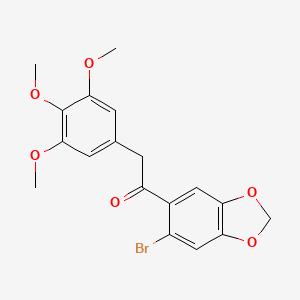
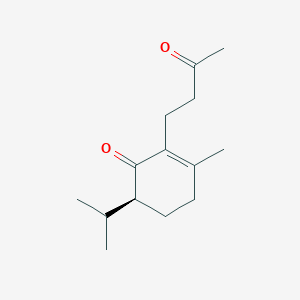
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
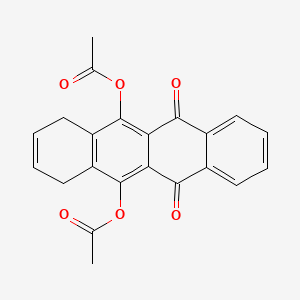

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
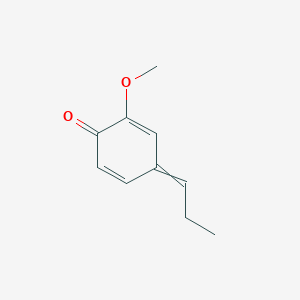
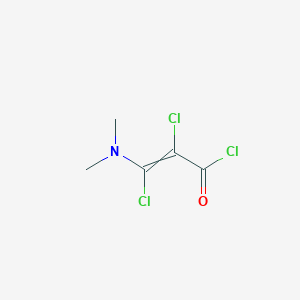
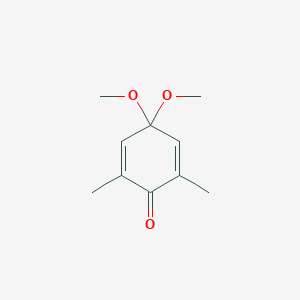
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
